Cas no 92564-71-1 (tert-butyl N-(4-amino-2-methylbutyl)carbamate)

tert-butyl N-(4-amino-2-methylbutyl)carbamate structure
92564-71-1 structure
Product Name:tert-butyl N-(4-amino-2-methylbutyl)carbamate
CAS No:92564-71-1
MF:C10H22N2O2
MW:202.293882846832
CID:6321735
PubChem ID:20159941
Update Time:2025-07-19

tert-butyl N-(4-amino-2-methylbutyl)carbamate Chemical and Physical Properties

Names and Identifiers

    • tert-butyl N-(4-amino-2-methylbutyl)carbamate
    • SCHEMBL7439190
    • 92564-71-1
    • AKOS015432295
    • EN300-1876927
    • Inchi: 1S/C10H22N2O2/c1-8(5-6-11)7-12-9(13)14-10(2,3)4/h8H,5-7,11H2,1-4H3,(H,12,13)
    • InChI Key: IHIYXCQTYXYFGF-UHFFFAOYSA-N
    • SMILES: O(C(NCC(C)CCN)=O)C(C)(C)C

Computed Properties

  • Exact Mass: 202.168127949g/mol
  • Monoisotopic Mass: 202.168127949g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 6
  • Complexity: 176
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.1
  • Topological Polar Surface Area: 64.4Ų

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Additional information on tert-butyl N-(4-amino-2-methylbutyl)carbamate

tert-butyl N-(4-amino-2-methylbutyl)carbamate (CAS No. 92564-71-1): A Comprehensive Overview

tert-butyl N-(4-amino-2-methylbutyl)carbamate (CAS No. 92564-71-1) is a versatile compound that has garnered significant attention in the fields of chemical biology and medicinal chemistry. This compound, often referred to as Boc-protected 4-amino-2-methylbutylamine, plays a crucial role in the synthesis of various bioactive molecules and pharmaceutical intermediates. Its unique chemical structure and properties make it an essential building block in the development of novel therapeutics and research tools.

The tert-butyl N-(4-amino-2-methylbutyl)carbamate molecule is characterized by its tert-butyloxycarbonyl (Boc) protecting group, which is attached to the primary amine of the 4-amino-2-methylbutylamine moiety. The Boc group is widely used in organic synthesis to protect amino groups from unwanted reactions, ensuring that the desired functional groups can be selectively modified or introduced. This protection strategy is particularly valuable in multistep synthetic processes where intermediate compounds need to be stabilized.

Recent advancements in chemical biology have highlighted the importance of tert-butyl N-(4-amino-2-methylbutyl)carbamate in the design and synthesis of peptidomimetics and small molecule inhibitors. Peptidomimetics are synthetic compounds that mimic the structure and function of natural peptides, often with improved pharmacological properties such as increased stability, bioavailability, and reduced immunogenicity. The Boc protecting group in tert-butyl N-(4-amino-2-methylbutyl)carbamate facilitates the controlled deprotection and coupling reactions necessary for the construction of these complex molecules.

In the context of medicinal chemistry, tert-butyl N-(4-amino-2-methylbutyl)carbamate has been utilized in the development of inhibitors targeting various enzymes and receptors. For instance, researchers have employed this compound as a key intermediate in the synthesis of inhibitors for protein kinases, which are critical enzymes involved in cell signaling pathways. These inhibitors have shown promise in treating a range of diseases, including cancer, inflammatory disorders, and neurodegenerative conditions.

One notable application of tert-butyl N-(4-amino-2-methylbutyl)carbamate is in the field of proteomics, where it serves as a reagent for protein labeling and modification. The ability to selectively modify specific amino acid residues within proteins is crucial for understanding protein function and interactions. By using tert-butyl N-(4-amino-2-methylbutyl)carbamate, scientists can introduce functional groups that enable downstream applications such as affinity purification, mass spectrometry analysis, and fluorescence imaging.

The synthesis of tert-butyl N-(4-amino-2-methylbutyl)carbamate typically involves the reaction of 4-amino-2-methylbutan-1-amine with di-tert-butyldicarbonate (Boc2O). This reaction proceeds under mild conditions, yielding high yields of the protected amine. The choice of solvent and reaction temperature can be optimized to enhance the efficiency and selectivity of the process. Once synthesized, tert-butyl N-(4-amino-2-methylbutyl)carbamate can be easily purified using standard techniques such as column chromatography or recrystallization.

In addition to its synthetic utility, tert-butyl N-(4-amino-2-methylbutyl)carbamate has been studied for its potential biological activities. Preliminary studies have suggested that this compound may exhibit anti-inflammatory properties by modulating specific signaling pathways involved in inflammation. Further research is needed to fully elucidate its biological mechanisms and therapeutic potential.

The safety profile of tert-butyl N-(4-amino-2-methylbutyl)carbamate is an important consideration for both laboratory use and potential pharmaceutical applications. While it is generally considered safe when handled properly, appropriate precautions should be taken to avoid exposure to skin or inhalation. Safety data sheets (SDS) provide detailed information on handling, storage, and disposal procedures to ensure safe use.

In conclusion, tert-butyl N-(4-amino-2-methylbutyl)carbamate (CAS No. 92564-71-1) is a valuable compound with a wide range of applications in chemical biology and medicinal chemistry. Its unique chemical structure and properties make it an essential tool for researchers working on the development of novel therapeutics and research reagents. As ongoing research continues to uncover new applications and insights into its biological activities, tert-butyl N-(4-amino-2-methylbutyl)carbamate is likely to remain a key player in these fields.

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